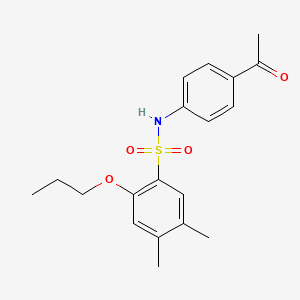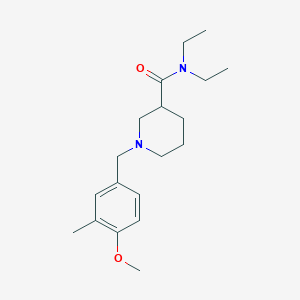
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with acetyl, dimethyl, and propoxy groups
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway .
Mode of Action
Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroate, a precursor of folic acid .
Biochemical Pathways
The compound likely affects the folate synthesis pathway, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the formation of dihydropteroate and subsequently, tetrahydrofolate. This molecule is crucial for the synthesis of nucleotides, so its depletion can inhibit DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can lead to a decrease in nucleotide synthesis, thereby inhibiting DNA replication and cell division . This can result in the death of rapidly dividing cells, such as bacteria.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its metabolism and excretion, altering its efficacy and potential for side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves multi-step organic reactions One common route starts with the acetylation of 4-aminophenyl, followed by sulfonation to introduce the sulfonamide groupThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2,4-dihydroxyphenyl-1H-pyrazole-4-carboxamide
- N-(4-acetylphenyl)quinoline-3-carboxamide
Uniqueness
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-10-24-18-11-13(2)14(3)12-19(18)25(22,23)20-17-8-6-16(7-9-17)15(4)21/h6-9,11-12,20H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPADXWAIOWKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]ethanone](/img/structure/B4894479.png)
![2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)

![4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE](/img/structure/B4894523.png)
![3-(2-Chlorophenyl)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B4894528.png)

![4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4894540.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)

